molecular formula C12H11NO4 B289200 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline

6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline

Cat. No. B289200
M. Wt: 233.22 g/mol
InChI Key: UGVKETGFTBJIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline, also known as dioxoloquinoline, is a heterocyclic compound that has gained attention in scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinolineline is not fully understood, but it is believed to involve interaction with DNA and RNA through intercalation and hydrogen bonding. This interaction can lead to inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects
Dioxoloquinoline has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinolineline is its fluorescent properties, which make it useful as a probe for DNA and RNA. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.

Future Directions

There are many potential future directions for research on 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinolineline. One area of interest is its use as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent that can selectively target cancer cells. Other potential areas of research include its use as an anti-inflammatory agent, as well as its potential as a drug delivery system. Further investigation into the mechanism of action and potential applications of 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinolineline is needed to fully understand its potential in scientific research.

Synthesis Methods

Dioxoloquinoline can be synthesized through a multi-step process that involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Dioxoloquinoline has been investigated for its potential in various scientific research applications, including as a fluorescent probe for DNA and RNA, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure and properties make it a promising candidate for further research in these areas.

properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

6,8-dimethoxy-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C12H11NO4/c1-14-9-5-12(15-2)13-8-4-11-10(3-7(8)9)16-6-17-11/h3-5H,6H2,1-2H3

InChI Key

UGVKETGFTBJIMU-UHFFFAOYSA-N

SMILES

COC1=CC(=NC2=CC3=C(C=C21)OCO3)OC

Canonical SMILES

COC1=CC(=NC2=CC3=C(C=C21)OCO3)OC

Origin of Product

United States

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